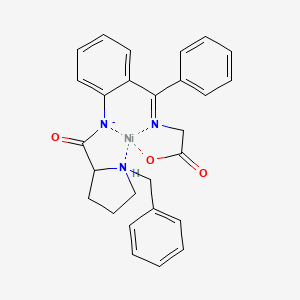

Ni-(S)-BPB-GLy

Beschreibung

Contextualization of Chiral Metal Complexes in Modern Organic Synthesis

The synthesis of enantiomerically pure compounds is a central theme in contemporary chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. hilarispublisher.com Chiral transition metal complexes are a prominent class of catalysts that facilitate asymmetric reactions, where a non-chiral starting material is converted into a chiral product with a preference for one enantiomer. acs.orghilarispublisher.com The power of these catalysts lies in the ability of the metal center to activate substrates and the chiral ligands to create a stereochemically defined environment, thus guiding the reaction pathway to the desired stereoisomer. acs.orgbohrium.com This approach offers an efficient and economical strategy for producing optically active molecules. hilarispublisher.comacs.org

Academic Significance and Research Trajectory of Nickel(II)-(S)-BPB-Glycinate

The chiral Ni(II) complex of the Schiff base of glycine (B1666218) with (S)-o-[N-(N-benzylprolyl)amino]benzophenone, known as (S)-BPB, has become a widely used tool in the asymmetric synthesis of non-natural amino acids. mdpi.com Research has demonstrated its utility in various reactions, including diastereoselective Michael additions and alkylations. nih.govrsc.org The significance of Ni-(S)-BPB-GLy lies in its ability to serve as a chiral equivalent of nucleophilic glycine, allowing for the stereoselective formation of carbon-carbon bonds at the α-position of the amino acid. researchgate.net Studies have explored its application in the synthesis of diverse and structurally complex amino acids, highlighting its versatility and reliability in producing products with high diastereomeric excess. mdpi.comrsc.org

Overview of Nickel(II)-(S)-BPB-Glycinate as a Key Chiral Auxiliary and Catalyst Precursor

This compound functions as a potent chiral auxiliary. nih.gov The (S)-BPB ligand creates a rigid and well-defined chiral environment around the nickel(II) center, which in turn directs the approach of incoming reagents to one face of the coordinated glycinate (B8599266). researchgate.net This steric control is crucial for achieving high levels of asymmetric induction. Furthermore, the complex serves as a precursor to catalytically active species. For instance, deprotonation of the glycine moiety generates a nucleophilic enolate that can participate in various bond-forming reactions. nih.govbeilstein-journals.org The stability of the complex allows for these transformations to occur with high fidelity, and importantly, the chiral auxiliary can often be recovered and reused after the reaction, adding to the practicality of this system. mdpi.comnih.gov

Interdisciplinary Research Interface of this compound in Coordination Chemistry and Stereoselective Synthesis

The study of this compound represents a fascinating intersection of coordination chemistry and stereoselective synthesis. From a coordination chemistry perspective, the complex itself is an interesting subject, with its specific geometry and electronic properties influencing its reactivity. The interaction of the nickel center with the Schiff base ligand and the glycinate creates a stable, square-planar complex. smolecule.com This well-defined structure is the foundation for its success in stereoselective synthesis. The principles of asymmetric induction, reaction kinetics, and mechanistic elucidation are all brought to bear in understanding how this complex facilitates the formation of chiral molecules. Research in this area often involves a combination of synthetic organic chemistry, inorganic coordination chemistry, and computational modeling to rationalize the observed stereochemical outcomes and to design new and improved catalysts based on this versatile scaffold. researchgate.net

Research Findings on this compound Applications

The utility of this compound is demonstrated in various asymmetric syntheses. Below are tables summarizing key research findings.

Asymmetric Michael Additions

The Ni(II) glycinate complex (S)-5 has been shown to react with various aromatic aldehydes and α-carbanions in asymmetric domino reactions to produce novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com

| Entry | Aldehyde | Base | Yield (%) | d.r. |

| 1 | 4-ClC6H4CHO | K2CO3 | 85 | 93:7 |

| 2 | 4-tBuC6H4CHO | Na2CO3 | 86 | 94:6 |

| 3 | 4-MeOC6H4CHO | Cs2CO3 | 88 | 95:5 |

| 4 | 3-MeOC6H4CHO | K2CO3 | 82 | 92:8 |

| Data sourced from a study on asymmetric domino reactions of chiral nickel(II) glycinate. mdpi.com |

Asymmetric Alkylation for α-Amino Acid Synthesis

The chiral nickel(II) Schiff base complex of glycine has been successfully used for the asymmetric synthesis of various α-amino acids via alkylation. rsc.org

| Entry | Alkyl Halide | Product | Optical Yield (%) |

| 1 | CH3I | (S)-Alanine | 85 |

| 2 | (CH3)2CHBr | (S)-Valine | 92 |

| 3 | C6H5CH2Br | (S)-Phenylalanine | 90 |

| 4 | Indolylmethyl bromide | (S)-Tryptophan | 70 |

| Data from a study on the asymmetric synthesis of α-amino acids via alkylation of chiral nickel(II) Schiff base complexes. rsc.org |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQCPMTUIIOMU-JIDHJSLPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N3NiO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Nickel Ii S Bpb Glycinate

Advanced Strategies for Chiral Ligand Synthesis: The (S)-BPB-Gly Precursor

The foundation of the chiral nickel complex lies in the stereochemically pure ligand, which is derived from the precursor (S)-2-[N-(N′-benzylprolýl)amino]benzophenone, commonly abbreviated as (S)-BPB. google.com

The synthesis of (S)-BPB is a critical step that establishes the chirality of the entire system. A common and effective method involves the reaction of (S)-N-benzylproline with 2-aminobenzophenone (B122507). google.com One documented procedure involves converting (S)-N-benzylproline into its acid chloride derivative using thionyl chloride at low temperatures (-30°C) in dichloromethane (B109758). This activated intermediate is then reacted with 2-aminobenzophenone. google.com

An improved and more convenient method has been developed to produce optically active BPB at high purity and yield. This process involves reacting optically active N-benzylproline with 2-aminobenzophenone in acetonitrile (B52724), utilizing an amide compound and thionyl chloride. google.com The introduction of a bulky tert-butyl group to the benzophenone (B1666685) moiety has also been explored to create ligands with increased stability and solubility. beilstein-journals.org The resulting (S)-BPB is a key chiral auxiliary used in various asymmetric reactions. google.com

The (S)-BPB-Gly precursor is the Schiff base formed from the condensation of (S)-BPB and glycine (B1666218). This reaction creates the tridentate ligand that will coordinate with the nickel(II) ion. The formation of the Schiff base itself is a form of functionalization, as it activates the α-carbon of the glycine moiety, making it nucleophilic upon deprotonation within the nickel complex. While further derivatization often occurs after the formation of the nickel complex, the initial Schiff base formation is a crucial step in preparing the reactive species. researchgate.netrsc.org The use of this chemical strategy offers advantages such as the stability of the complex to air and moisture and the use of readily available starting materials. rsc.org

Stereoselective Assembly of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone

Optimized Complexation Reactions with Nickel(II) Precursors

The chelation of the (S)-BPB-Gly Schiff base ligand with a nickel(II) ion forms the final, stable, square planar complex. scholarpublishing.org This step requires careful optimization of various reaction parameters to ensure high yield and purity.

The formation of the Ni-(S)-BPB-Gly complex involves the reaction of the pre-formed or in situ-generated Schiff base with a nickel(II) salt. smolecule.com Research has focused on optimizing the reaction conditions for efficiency, safety, and environmental impact. researchgate.netacs.org Key parameters investigated include the choice of base, the nickel source, and the stoichiometry of the reactants.

One detailed procedure involves stirring (S)-BPB, a nickel(II) salt, and glycine in a suitable solvent, followed by the addition of a base and heating. mdpi.com The use of a strong base is necessary to facilitate the deprotonation and coordination of the ligand. An innovative large-scale synthesis replaced traditional inorganic bases with the soluble organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which resulted in improved process efficiency and safety. acs.org Optimization of the starting material ratios has also been explored to reduce the environmental impact of the synthesis. researchgate.net

Table 1: Exemplary Reaction Conditions for this compound Complexation

| Nickel Source | Base(s) | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O | NaH, KOH | Methanol | Reflux | mdpi.com |

| Ni(NO₃)₂·6H₂O | KOH | Methanol | 65 °C | nih.gov |

| Ni(NO₃)₂·6NH₃ | Not specified | Not specified | Not specified | researchgate.net |

| Not specified | DBU | Not specified | Not specified | acs.org |

The choice of solvent and the counterion of the nickel(II) salt are crucial for achieving high yields and purity in the complexation reaction. Methanol is a commonly employed solvent for the synthesis of the complex. google.commdpi.comnih.gov Its polar nature helps to dissolve the nickel salts and other reagents.

The nickel precursor salt also plays a significant role. Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) is frequently used as the nickel source. researchgate.netmdpi.comnih.gov The nitrate counterion has proven effective for the reaction. Other sources like nickel(II) chloride and nickel(II) acetate (B1210297) have also been mentioned as suitable precursors. smolecule.com The selection of the nickel salt can influence the reaction kinetics and the ease of purification. For subsequent alkylation reactions using the formed complex, solvents such as DMF, 1,4-dioxane, THF, and acetonitrile have been studied, with the choice impacting the reaction yield. researchgate.netrsc.org

Investigation of Reaction Parameters for Chelate Formation

Research-Scale Purification Protocols for High-Purity this compound

Obtaining the this compound complex in high purity is essential for its effective use in stereoselective synthesis. Standard laboratory purification techniques include recrystallization and column chromatography. smolecule.com

A typical research-scale purification protocol involves quenching the reaction mixture, often by neutralization with a weak acid like acetic acid, which induces precipitation of the crude complex. mdpi.comnih.gov The resulting solid is then collected by filtration. Further purification can be achieved by washing the precipitate with solvents like ethanol (B145695) to remove unreacted starting materials and byproducts. mdpi.com

One detailed method describes stirring the crude solid in a methane/water mixture to obtain a red crystalline solid. mdpi.com For derivatives of the complex, flash column chromatography is often employed, using a solvent gradient (e.g., acetone (B3395972) in dichloromethane) to separate the desired product. nih.gov Fractional crystallization is another powerful technique, particularly for separating diastereomeric products that may form during subsequent reactions of the complex. nih.gov In procedures where the complex is used and then cleaved, the chiral (S)-BPB auxiliary can be recovered, often by precipitation as its hydrochloride salt, allowing for its reuse. google.comwipo.int

Table 2: Summary of Purification Techniques

| Purification Step | Description | Purpose | Reference |

|---|---|---|---|

| Precipitation | Neutralization of the reaction mixture with acetic acid to precipitate the crude complex. | Initial isolation of the product from the reaction mixture. | mdpi.com |

| Washing | Washing the filtered solid with solvents such as ethanol. | Removal of soluble impurities. | mdpi.com |

| Slurrying | Stirring the crude solid in a specific solvent mixture (e.g., methane/water). | Further purification to yield a crystalline product. | mdpi.com |

| Column Chromatography | Separation on a silica (B1680970) gel column using a solvent gradient. | Separation of the desired complex from byproducts and unreacted materials. | nih.gov |

| Recrystallization | Dissolving the complex in a minimal amount of a good solvent and adding a poor solvent to induce crystallization. | To obtain a highly pure, crystalline final product. | smolecule.comnih.gov |

Enantiomeric Enrichment Techniques via Chromatographic Separation

Chromatography is a fundamental technique for the separation and purification of chemical compounds. In the context of the chiral Ni(II)-glycinate complex, column chromatography is a frequently employed method to separate the diastereomeric products formed during asymmetric synthesis. smolecule.com Since diastereomers possess different physical and chemical properties, they interact differently with the stationary phase of the chromatography column, allowing for their effective separation.

Research has demonstrated that the alkylation of the this compound complex often leads to a mixture of diastereomeric nickel complexes. These mixtures can be resolved using silica gel (SiO₂) column chromatography to yield the individual, diastereomerically pure complexes. researchgate.netmdpi.comresearchgate.net Subsequent acid hydrolysis of the separated diastereomer cleaves the chiral auxiliary, which can often be recovered, to release the desired α-amino acid in high enantiomeric purity. researchgate.netresearchgate.net

Table 1: Examples of Chromatographic Separation of Ni(II)-BPB-Amino Acid Complexes

| Reaction Type | Alkylating/Reacting Agent | Separation Method | Outcome | Reference(s) |

|---|---|---|---|---|

| Alkylation | Alkyl Halides | Separation of diastereoisomeric complexes on SiO₂ | Optically pure α-amino acids (70–92% optical yield) | researchgate.net |

| Michael Addition | Activated Olefins | Column Chromatography | Isolation of diastereomeric products | mdpi.com |

| Alkylation | Racemic Iodides | Column Chromatography | Separation of diastereomeric products | researchgate.net |

| Aldol (B89426) Condensation | Fluoro-substituted Aldehydes | Chromatography | Separation of diastereoisomerically pure complexes | rsc.orgrsc.org |

Crystallization Approaches for Enhanced Stereochemical Purity

Crystallization is another powerful technique for the purification of chemical compounds, leveraging differences in solubility between substances. For chiral compounds, fractional crystallization is a classic method for separating diastereomers, which, due to their distinct three-dimensional structures, often exhibit different crystal packing and solubility. This technique is utilized for the purification of the diastereomeric complexes derived from this compound. smolecule.comrsc.orgrsc.org

Following a synthetic reaction, such as an aldol condensation, the resulting mixture of diastereomeric complexes can be separated to yield diastereoisomerically and enantiomerically pure products through crystallization. rsc.orgrsc.org For example, the condensation of the chiral Ni(II) complex with trifluoroacetone results in a product with high diastereomeric excess (>95% d.e.), which can be isolated and purified. rsc.orgrsc.org An X-ray diffraction study confirmed the structure of the resulting complex, highlighting the efficacy of the method in achieving stereochemical control. rsc.orgrsc.org

In some cases, a process known as a second-order asymmetric transformation can be employed. This allows for the conversion of an initial diastereomeric mixture into a single, thermodynamically more stable diastereomer that can be isolated in high purity by crystallization. rsc.orgrsc.org However, it is noteworthy that the success of separation by crystallization can be dependent on the specific substrates involved. While effective in many instances, researchers have reported cases where the separation of diastereomers by fractional crystallization proved more challenging than for other derivatives. researchgate.net Nevertheless, crystallization remains a valuable and frequently successful method for enhancing the stereochemical purity of these important synthetic intermediates.

Table 2: Stereochemical Purification via Crystallization

| Reaction Type | Reactant | Purification Method | Purity Achieved | Reference(s) |

|---|---|---|---|---|

| Aldol Condensation | Trifluoroacetone | Crystallization | >95% diastereomeric excess (d.e.) | rsc.orgrsc.org |

| Asymmetric Transformation | Fluoro-substituted Aldehydes | Crystallization | Diastereoisomerically pure complexes | rsc.orgrsc.org |

| General Synthesis | Not Specified | Recrystallization | High purity for subsequent applications | smolecule.com |

Coordination Chemistry Principles of Nickel Ii S Bpb Glycinate Complexes

Detailed Analysis of the Nickel(II) Coordination Environment

The Ni(II) center in Ni-(S)-BPB-Gly typically adopts a square planar geometry, a common coordination for d⁸ metal ions like nickel(II). This arrangement is the result of the coordination by a multidentate ligand system derived from the Schiff base condensation of (S)-o-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB) and glycine (B1666218). researchgate.netiupac.org The resulting complex is characterized by a pseudo-square-planar environment around the nickel atom, which is coordinated by three nitrogen atoms and one oxygen atom. researchgate.net

The ligand framework of this compound is composed of two key components: the chiral auxiliary (S)-BPB and the glycinate (B8599266) moiety. The (S)-BPB ligand itself is a complex structure, but in the context of the final complex, it is the Schiff base formed with glycine that acts as a tetradentate ligand.

Glycinate Ligand: Glycine, the simplest amino acid, typically acts as a bidentate ligand, coordinating through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable five-membered chelate ring. ijnc.irwikipedia.org However, in the this compound complex, the glycinate is part of the larger Schiff base ligand. The glycinate moiety provides one of the coordinating nitrogen atoms and the coordinating oxygen atom. researchgate.net In some other nickel-glycinate complexes, glycine has been observed to coordinate in a monodentate fashion through the carboxyl group. unirioja.es

The coordination of the tetradentate Schiff base ligand to the nickel center creates a rigid and well-defined chiral environment, which is crucial for its role in asymmetric synthesis.

Table 1: Coordination Details of the this compound Complex

| Central Metal Ion | Ligand | Denticity | Coordinating Atoms |

|---|---|---|---|

| Nickel(II) | Schiff base of (S)-BPB and Glycine | Tetradentate | 3 Nitrogen, 1 Oxygen |

The stability and reactivity of the this compound complex are significantly influenced by both steric and electronic factors arising from the intricate ligand framework.

Steric Effects: The bulky benzophenone (B1666685) and benzylprolyl groups of the (S)-BPB ligand create a sterically hindered environment around the nickel center. researchgate.net This steric bulk plays a critical role in controlling the approach of substrates during catalytic reactions, thereby influencing the stereoselectivity. acs.org The phenyl group of the benzophenone moiety is particularly important for achieving high stereocontrol, as its rotation is restricted by steric interactions with other parts of the ligand. researchgate.net

Electronic Effects: The electronic properties of the ligand system also modulate the reactivity of the complex. The nitrogen and oxygen donor atoms of the Schiff base ligand are hard donors, which form strong bonds with the borderline hard acid Ni(II) ion. The aromatic rings in the BPB ligand can participate in electronic interactions, such as π-π stacking, which can further stabilize the complex. researchgate.net The electronic nature of substituents on the aromatic rings of the ligand can influence the diastereoselectivity of reactions involving the complex. For instance, electron-withdrawing groups on the aryl ring of related Michael acceptors have been shown to control the facial diastereoselectivity in reactions with the Ni(II) complex of glycine. acs.org The nickel ion itself increases the acidity of the α-protons of the glycine residue, facilitating its deprotonation and subsequent nucleophilic attack. researchgate.net

Denticity and Binding Modes of the (S)-2,2'-Bipyrrolidine and Glycinate Ligands

Stereochemical Implications of the Chiral Ligand Framework in this compound

The chirality of the this compound complex is a direct consequence of the (S)-configuration of the proline-derived ligand. This inherent chirality is fundamental to its application as a chiral glycine equivalent in asymmetric synthesis, enabling the preparation of enantiomerically enriched α-amino acids. nih.govrsc.org

Chelate Ring Stability: The formation of five- and six-membered chelate rings is energetically favorable. libretexts.org In this compound, the chelate rings formed by the coordination of the Schiff base ligand create a rigid structure. The five-membered chelate ring involving the glycinate portion is particularly important. wikipedia.org

The (S)-chirality of the BPB ligand is the primary determinant of the stereochemical outcome of reactions catalyzed by the complex. nih.gov It reliably induces the formation of one diastereomer in excess. researchgate.net

Diastereoselective Control: The chiral ligand framework creates a topographically distinct environment, leading to a significant energy difference between the diastereomeric transition states of a reaction. This results in high diastereoselectivity. nih.gov In reactions involving this compound, the (S)-configured ligand generally leads to the formation of (S)-amino acids. iupac.org

Thermodynamic vs. Kinetic Control: The stereoselectivity in reactions involving these types of complexes is often under thermodynamic control, meaning the observed product distribution reflects the relative thermodynamic stabilities of the diastereomeric intermediates. iupac.org Parallel displaced aromatic interactions between the o-aminobenzophenone and the N-benzyl rings of the proline are significant in controlling the steric environment and the thermodynamic stability of the different diastereomeric Ni(II) complexes. researchgate.net

Conformational Analysis of the Chiral Chelate Rings

Ligand Field Theory and Molecular Orbital Perspectives on this compound Bonding

Ligand Field Theory (LFT), which combines aspects of Crystal Field Theory and Molecular Orbital (MO) Theory, provides a more complete description of the bonding and electronic structure of transition metal complexes like this compound. scribd.comquora.comnumberanalytics.com

In an octahedral field, the d-orbitals of the nickel ion are split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. For a square planar complex like this compound, the splitting is more complex. The d⁸ electronic configuration of Ni(II) in a strong field, square planar environment results in a diamagnetic complex, with the eight d-electrons filling the four lower energy d-orbitals.

From a molecular orbital perspective, the interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org

Sigma (σ) Bonding: The ligand donor atoms (N and O) have filled orbitals that overlap with the empty metal orbitals (s, p, and some d orbitals) to form σ-bonds. The bonding MOs are primarily ligand in character, while the corresponding anti-bonding orbitals (σ*) are primarily metal in character. libretexts.org

Pi (π) Bonding: There can also be π-interactions between the metal d-orbitals of appropriate symmetry (t₂g in an octahedral context) and π-orbitals on the ligands. If the ligands have filled π-orbitals of lower energy than the metal d-orbitals, this interaction can decrease the ligand field splitting. Conversely, if the ligands have empty π-orbitals (as in ligands with aromatic systems), back-bonding can occur from the filled metal d-orbitals to these ligand π-orbitals, which increases the ligand field splitting. libretexts.org

Table 2: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Nickel(II)-(S)-2,2'-Bipyrrolidine-Glycinate Complex |

| (S)-BPB | (S)-o-[N-(N-benzylprolyl)amino]benzophenone |

| Glycine | 2-Aminoacetic acid |

| Ni(II) | Nickel(II) ion |

Mechanistic Elucidation of Nickel Ii S Bpb Glycinate in Asymmetric Catalysis

Reaction Pathway Mapping in Stereoselective Transformations

The catalytic cycle of Ni-(S)-BPB-Gly in asymmetric reactions, such as alkylation and aldol (B89426) condensation, involves a series of well-defined steps. researchgate.netresearchgate.net These transformations are of significant interest for the synthesis of non-coded and valuable chiral amino acids. rsc.orgresearchgate.netresearchgate.net

Identification of Key Intermediates and Transition States

The reaction pathway is characterized by the formation of several key intermediates. Initially, the this compound complex acts as a chiral nucleophilic glycine (B1666218) equivalent. nih.govcapes.gov.br In the presence of a base, deprotonation of the glycine moiety generates a nucleophilic enolate intermediate. nih.govbeilstein-journals.org This anionic nickel complex is a crucial species that subsequently reacts with an electrophile. nih.govbeilstein-journals.org

For instance, in Michael addition reactions, this enolate adds to a Michael acceptor, leading to the formation of a new carbon-carbon bond and a diastereomeric mixture of the product complexes. researchgate.netbeilstein-journals.org Similarly, in aldol reactions, the enolate attacks an aldehyde, yielding diastereomeric β-hydroxy-α-amino acid complexes. researchgate.net

Computational studies and experimental observations have helped to characterize the transition states involved in these reactions. chimia.ch For example, in aldol condensations, the stereochemical outcome is often dictated by the relative energies of the competing transition states, which can be influenced by factors such as the solvent and the nature of the aldehyde. researchgate.net The formation of specific diastereomers can be explained by the steric interactions within these transition states. iupac.org

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

|---|---|---|

| Michael Addition | Anionic Ni(II) glycinate (B8599266) enolate | Transition state involving nucleophilic attack on the Michael acceptor |

| Aldol Condensation | Anionic Ni(II) glycinate enolate | syn and anti transition states leading to diastereomeric products |

| Alkylation | Anionic Ni(II) glycinate enolate | Transition state for nucleophilic substitution |

| Palladium-Catalyzed α-Arylation | Nickel(II) glycinate complex, Pd(0) species | Oxidative addition, transmetalation, and reductive elimination transition states |

Substrate Binding Modes and Activation Mechanisms in this compound Systems

The geometry of the this compound complex plays a pivotal role in substrate binding and activation. The nickel(II) ion is typically coordinated in a square planar or distorted square planar geometry. The chiral BPB ligand creates a well-defined chiral environment around the metal center.

Upon deprotonation, the resulting enolate can adopt different conformations. The mode of substrate binding is crucial for stereocontrol. In many cases, the substrate approaches the enolate from the less sterically hindered face, which is dictated by the bulky phenyl and benzyl (B1604629) groups of the BPB ligand. iupac.org This steric shielding effectively directs the incoming electrophile, leading to high diastereoselectivity. nih.gov

The activation of the glycine unit is achieved through its coordination to the nickel center and subsequent deprotonation. This enhances the nucleophilicity of the α-carbon, allowing it to react with a wide range of electrophiles. nih.govbeilstein-journals.org The chiral ligand (S)-BPB can be efficiently recovered and reused after the reaction, making the process more economical. researchgate.netacs.org

Rationalization of Enantioselectivity and Diastereoselectivity Outcomes

The high levels of enantioselectivity and diastereoselectivity observed in reactions catalyzed by this compound are a direct consequence of the chiral environment provided by the BPB ligand. researchgate.netiupac.org

Chiral Recognition Events at the Catalytic Site

Chiral recognition is the process by which the chiral catalyst differentiates between the two enantiotopic faces of a prochiral substrate or between two enantiomers in a racemic mixture. mdpi.com In the this compound system, the (S)-proline-derived ligand creates a rigid and well-defined chiral pocket around the nickel atom. nih.gov

When a substrate approaches the catalytic site, it interacts with the chiral ligand. These interactions, which can be both steric and electronic, lead to a differentiation in the energy of the transition states for the formation of the possible stereoisomers. iupac.org The stereochemical outcome is determined by the transition state of lower energy. For example, in the alkylation of the glycine complex, the electrophile preferentially attacks from the face opposite to the bulky benzyl group of the proline residue, leading to the predominant formation of one diastereomer. iupac.org

The design of the chiral ligand is therefore critical for achieving high stereoselectivity. Modifications to the BPB ligand, such as introducing substituents on the benzyl or benzophenone (B1666685) moieties, have been shown to influence the stereochemical outcome of the reaction, sometimes leading to improved selectivity. nih.govcapes.gov.br

Non-Covalent Interactions Governing Stereocontrol

While steric repulsion is a major factor in determining stereoselectivity, non-covalent interactions also play a crucial role. nih.govencyclopedia.pub These interactions, although individually weak, can collectively have a significant impact on the stability of the transition states. nih.gov

In the context of this compound catalysis, several types of non-covalent interactions are thought to be important:

Kinetic Studies and Rate-Determining Steps in this compound Catalysis

For many reactions catalyzed by this compound, the deprotonation of the glycine complex to form the enolate intermediate can be a critical step. However, the nature of the RDS can vary depending on the specific reaction conditions and the substrates involved.

Experimental methods to determine the RDS include:

Computational Verification of Proposed Catalytic Cycles

The elucidation of complex reaction mechanisms in asymmetric catalysis has been significantly advanced by the integration of computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the intricate pathways of catalytic cycles, providing insights that are often difficult to obtain through experimental means alone. researchgate.netnih.govrsc.org For nickel-catalyzed reactions, computational studies are crucial for understanding the geometries of transient intermediates, the energetics of transition states, and the factors governing stereoselectivity. nih.govchemrxiv.orgmdpi.com By modeling the reaction pathways, researchers can validate or refine proposed mechanisms, rationalize experimentally observed outcomes, and guide the design of more efficient and selective catalysts. nih.govacs.org

In the context of catalysis involving the Nickel(II)-(S)-BPB-Glycinate complex, computational verification focuses on mapping the potential energy surface of the catalytic cycle. These calculations can determine the most plausible reaction pathway by comparing the Gibbs free energies of various proposed intermediates and transition states. acs.org

A representative DFT study on a closely related system, Ni(II)-(S)-BPB-(S)-PGly in a Glaser heterocoupling reaction, provides a framework for understanding the computational approach. acs.org The study investigated the factors that control the selectivity between the desired heterocoupling product and undesired homocoupling side-products. acs.org The catalytic cycle typically involves several key steps, including the formation of catalyst-substrate complexes, oxidative coupling, and reductive elimination to release the product and regenerate the active catalyst. acs.orgrsc.org

Computational analysis reveals the relative stability of key intermediates along the reaction coordinate. By calculating the free energies, a detailed energy profile can be constructed, highlighting the rate-determining step and the stereoselectivity-determining step of the reaction. rsc.org For instance, in nickel-catalyzed cross-coupling reactions, stereoselection is often determined at the stage of substrate coordination to the chiral nickel complex or during the subsequent bond-forming step. nih.gov

The following table illustrates the type of data generated from DFT calculations to compare the energetics of different reaction pathways. The values represent the calculated relative Gibbs free energies (ΔG) for key steps in a hypothetical catalytic cycle, comparing the desired heterocoupling pathway with a competing homocoupling pathway.

Table 1: Representative Calculated Gibbs Free Energies for Competing Catalytic Pathways

| Step | Intermediate/Transition State | Pathway | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Initial Complex Formation | Heterocoupling | 0.0 |

| 2 | Transition State 1 (TS1) | Heterocoupling | +15.2 |

| 3 | Coupled Intermediate | Heterocoupling | -5.4 |

| 4 | Transition State 2 (TS2) | Heterocoupling | +10.8 |

| 5 | Product Complex | Heterocoupling | -12.1 |

| 1' | Initial Complex Formation | Homocoupling | 0.0 |

| 2' | Transition State 1' (TS1') | Homocoupling | +18.5 |

Note: The energy values are hypothetical and for illustrative purposes, based on principles described in DFT studies of similar nickel complexes. acs.org

The data in the table shows that the activation barrier for the initial coupling step (TS1) is lower for the heterocoupling pathway compared to the homocoupling pathway (TS1'). This energetic preference suggests that the formation of the heterocoupled product is kinetically favored, which can explain the high selectivity observed experimentally. acs.org Such computational insights are invaluable for understanding the subtle electronic and steric interactions between the chiral ligand, the nickel center, and the substrates that ultimately dictate the reaction's outcome. nih.govacs.org

Furthermore, computational models can analyze non-bonding interactions, such as hydrogen bonds or van der Waals forces, between the catalyst and the substrate in the transition states. mdpi.com These interactions can significantly stabilize one diastereomeric pathway over another, providing a quantitative explanation for the observed enantioselectivity. nih.govmdpi.com Through this detailed computational verification, the proposed catalytic cycles for complexes like this compound are placed on a solid theoretical foundation, complementing experimental evidence and accelerating the development of advanced asymmetric catalytic systems. acs.org

Applications of Nickel Ii S Bpb Glycinate in Advanced Asymmetric Organic Synthesis

Enantioselective Synthesis of α-Amino Acids and Derivatives

The primary and most extensively studied application of Ni-(S)-BPB-GLy is the asymmetric synthesis of α-amino acids. researchgate.net This methodology relies on the alkylation of the glycine (B1666218) moiety within the complex. The nickel ion not only acts as a protecting group for the amino and carboxyl termini but also enhances the acidity of the α-protons, facilitating their deprotonation and subsequent reaction with electrophiles. researchgate.net The chiral (S)-BPB ligand effectively shields one face of the resulting enolate, directing the incoming electrophile to the opposite face and thus ensuring high diastereoselectivity in the formation of the new stereocenter. iupac.org Subsequent removal of the chiral auxiliary yields the desired α-amino acid with a high enantiomeric excess. clockss.org

Optimization of Reaction Conditions for High Enantiomeric Excess

The stereochemical outcome of the alkylation reactions using this compound is highly dependent on the reaction conditions. Researchers have systematically optimized parameters such as the base, solvent, temperature, and nature of the electrophile to achieve maximal diastereomeric excess (d.e.), which translates to high enantiomeric excess (e.e.) in the final amino acid product.

The choice of base is critical. Solid sodium hydroxide (B78521) (NaOH) in dimethylformamide (DMF) at room temperature has been identified as a highly effective system for the alkylation with various alkyl halides. rsc.org Other bases like potassium hydroxide (KOH) have also been employed. iupac.org For Michael additions, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and Hünig's base (DIEA) have been shown to be effective, with DIEA sometimes providing slightly better diastereoselectivities. mdpi.com Phase-transfer catalysis (PTC) conditions, using bases like aqueous NaOH with a phase-transfer catalyst such as n-Bu₄NI, have also been developed to facilitate reactions under mild conditions, which is particularly useful for sensitive substrates. nih.govnih.gov

Temperature also plays a significant role. Alkylation reactions are often conducted at temperatures ranging from 0 °C to 25 °C to ensure high selectivity. rsc.orgnih.gov In some cases, such as the Glaser coupling reaction, higher temperatures (e.g., 100 °C) are necessary to drive the reaction to completion, though this requires careful optimization to maintain stereochemical integrity. acs.org The solvent choice is also crucial, with polar aprotic solvents like DMF and acetonitrile (B52724) (MeCN) being common, while others like dioxane and dichloromethane (B109758) (CH₂Cl₂) are used for specific applications like Michael additions and cascade reactions. mdpi.comnih.govacs.org

Table 1: Optimization of Reaction Conditions for Alkylation of this compound

| Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) bromide | NaOH (solid) | DMF | 25 | >90% | High | rsc.org |

| Allyl bromide | NaOH (solid) | DMF | 25 | >90% | High | rsc.org |

| 5-Iodopentene | tBuOK / n-Bu₄NI | - | - | 98% (ee) | 70 | nih.gov |

| 6-bromo-N-(tert-butoxy)hexanamide | NaOH | DMF | 0-15 | 88% | 78 | nih.gov |

| 2-Benzylidenemalononitrile | DIEA | Dioxane | RT | 95:5 (dr) | 85 | mdpi.com |

| 2-Benzylidenemalononitrile | DBU | Dioxane | RT | 92:8 (dr) | 88 | mdpi.com |

This table is interactive. Users can sort columns to compare different reaction parameters.

Exploration of Diverse Substrate Classes and Their Reactivity Profiles

The versatility of the this compound complex is demonstrated by its successful application to a wide range of electrophilic substrates, leading to the synthesis of a diverse array of α-amino acids.

Alkyl Halides: The most common application involves alkylation with various alkyl halides. This includes simple alkyl halides for the synthesis of proteinogenic amino acids like alanine (B10760859) and valine, as well as more complex, functionalized halides. rsc.org For instance, the reaction has been used to prepare all six regioisomers of dimethyl-substituted N-Boc-(S)-phenylalanines by reacting the complex with the corresponding dimethylbenzyl bromides. clockss.org This method has proven to be scalable, allowing for the large-scale synthesis of tailor-made amino acids. clockss.orgmdpi.comresearchgate.net The protocol has also been extended to the synthesis of chiral heterocyclic amino acids through the alkylation with specific dihaloalkanes followed by intramolecular cyclization. acs.org

Michael Acceptors: The complex readily undergoes asymmetric Michael addition reactions with various α,β-unsaturated compounds. This has been a key method for synthesizing β-substituted pyroglutamic acids and their derivatives. nih.gov The reaction of this compound with activated olefins like β-trifluoromethylated-α,β-unsaturated ketones and nitroalkenes has been reported to proceed with high diastereoselectivity, providing access to complex amino acids containing trifluoromethyl groups or additional amino functionalities. mdpi.commdpi.com The stereochemical outcome in these reactions can be highly dependent on the structure of the Michael acceptor itself. nih.govcapes.gov.br

Aldehydes and Ketones: Asymmetric aldol (B89426) reactions between the this compound complex and various aldehydes have been studied, leading to the synthesis of β-hydroxy-α-amino acids. researchgate.netiupac.orgglobalauthorid.com These reactions, typically catalyzed by bases like sodium methoxide (B1231860) (MeONa), can exhibit very high syn-diastereoselectivity. researchgate.net

Table 2: Substrate Scope in this compound Reactions

| Substrate Class | Specific Substrate Example | Product Type | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Halide | 2,6-Dimethylbenzyl bromide | Dimethylphenylalanine | High | 89 | clockss.org |

| Alkyl Halide | CF₃-CH₂-I | 2-Amino-4,4,4-trifluorobutanoic acid | >99% (ee) | High | mdpi.com |

| Michael Acceptor | 2-Benzylidenemalononitrile | α-Amino-γ,γ-dicyano-β-phenylbutyric acid deriv. | 95:5 (dr) | 85 | mdpi.com |

| Michael Acceptor | β-Trifluoromethyl-α,β-unsaturated ketone | Trifluoromethyl-containing heterocyclic amino acid | 85:15 (dr) | 78 | mdpi.com |

| Aldehyde | Aliphatic aldehydes | syn-β-Hydroxy-α-amino acids | High | - | researchgate.net |

This table is interactive. Users can sort columns to explore the reactivity of different substrate classes.

Role as a Chiral Catalyst in Carbon-Carbon Bond Forming Reactions

Beyond stoichiometric applications, this compound and related complexes serve as chiral platforms for catalytic carbon-carbon bond-forming reactions. The complex itself is a stoichiometric reagent, but the principle of using the chiral BPB ligand has been extended to catalytic systems. The primary role of the complex is to act as a chiral equivalent of a glycine enolate in reactions like Michael and aldol additions. iupac.orgmdpi.comsmolecule.com

In Michael additions, the Ni(II) complex reacts with activated olefins to form new C-C bonds, leading to products like glutamic acid and proline derivatives with high enantiomeric excess. mdpi.com Similarly, in aldol reactions, the complex condenses with aldehydes to form β-hydroxy-α-amino acids, constructing a C-C bond with controlled stereochemistry. researchgate.netexaly.com The high degree of stereocontrol is attributed to the rigid, well-defined chiral pocket created by the (S)-BPB ligand around the nickel center, which dictates the facial selectivity of the enolate's attack. iupac.org

Utilization in Other Stereoselective Functionalization Reactions

The utility of this compound extends to other types of stereoselective transformations. For example, it has been employed in Glaser heterocoupling reactions for the synthesis of enantiomerically enriched unnatural α-amino acids containing asymmetric diyne moieties. acs.orgrsc.org In this context, a propargylglycine-derived Ni(II) complex is coupled with various terminal alkynes. The reaction conditions, including base, temperature, and the copper co-catalyst, were optimized to favor the desired heterocoupling product over homocoupling side products. acs.org

Furthermore, the complex has been used in allylic alkylation reactions with substrates like vinylethylene carbonates to produce multisubstituted allylic amino acid derivatives with high diastereo- and enantioselectivity under mild conditions. rsc.org

Development of Cascade and Multicomponent Reactions Employing this compound

A significant advancement in the application of this compound is its use in cascade and multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. These reactions are highly atom-economical and efficient.

A notable example is the diastereoselective three-component tandem reaction between the chiral nickel(II) glycinate (B8599266), an aromatic aldehyde, and a source of an α-carbanion like malononitrile (B47326) or ethyl cyanoacetate. mdpi.comnih.gov This one-pot reaction smoothly constructs two carbon-carbon bonds and generates two or three adjacent chiral centers with high stereoselectivity, providing a convenient route to novel α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. mdpi.comnih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a stereoselective Michael addition of the nickel complex.

Cascade reactions involving an aldol addition followed by cyclization have also been developed on the chiral Ni(II) complex platform, enabling the synthesis of complex heterocyclic structures. researchgate.net Tandem alkylation followed by a second-order asymmetric transformation has also been reported as an advanced process for synthesizing tailor-made α-amino acids, where the initial alkylation is followed by an equilibration that leads to the precipitation of a single, diastereomerically pure product. nih.gov These sophisticated, one-pot procedures highlight the remarkable utility of the this compound complex in modern asymmetric synthesis.

Theoretical and Computational Investigations of Nickel Ii S Bpb Glycinate

Density Functional Theory (DFT) Studies for Ground State and Excited State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. imperial.ac.ukaps.org It has become a standard tool for studying transition metal complexes due to its balance of computational cost and accuracy. imicams.ac.cnnih.govscience.gov

DFT calculations are instrumental in predicting the ground state geometry of Ni-(S)-BPB-GLy. The central nickel(II) ion in such complexes typically adopts a pseudo-square-planar coordination geometry. researchgate.netresearchgate.net It is coordinated by the Schiff base ligand, which is derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) and glycine (B1666218). researchgate.net The coordination sphere involves three nitrogen atoms and one oxygen atom from the deprotonated glycine and the BPB ligand. researchgate.net

High-resolution single-crystal X-ray diffraction data for a similar Ni(II) complex of a Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylprolinamide and glycine revealed a pseudo-square-planar coordination for the Ni(II) ion. researchgate.net DFT calculations can replicate and refine such geometric parameters, including bond lengths and angles, providing a detailed three-dimensional model of the complex. nih.gov

The electronic structure analysis via DFT reveals the distribution of electrons within the molecule. The d-orbital population analysis for a related Ni(II) complex confirmed a +2 oxidation state for the nickel atom with a d⁸ electronic configuration. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In many nickel(II) Schiff base complexes, the HOMO is often localized on the ligand, while the LUMO may have significant metal character, which is crucial for the complex's reactivity and spectroscopic properties. researchgate.net

Table 1: Predicted Ground State Geometric Parameters for this compound based on DFT Calculations on Analogous Systems

| Parameter | Predicted Value |

| Ni-N (proline) bond length | ~1.94 Å |

| Ni-N (amide) bond length | ~1.86 Å |

| Ni-N (glycine) bond length | ~1.85 Å |

| Ni-O (glycine) bond length | ~1.86 Å |

| Coordination Geometry | Pseudo-square-planar |

Note: These values are hypothetical and based on reported data for structurally similar Ni(II) Schiff base complexes. researchgate.net

DFT methods are employed to calculate various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complex, helping to assign the observed electronic transitions, which are typically d-d transitions or ligand-to-metal charge transfer (LMCT) bands. science.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of the molecule. nih.gov These descriptors include:

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (E_LUMO - E_HOMO), which relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Global Softness (S): 1 / (2η).

Electrophilicity Index (ω): χ² / (2η).

These descriptors help in understanding the propensity of the this compound complex to act as a nucleophile or an electrophile in reactions. nih.gov

Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Definition | Predicted Value (eV) |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -5.8 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.1 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.7 |

| Ionization Potential (I) | -E_HOMO | 5.8 |

| Electron Affinity (A) | -E_LUMO | 2.1 |

| Electronegativity (χ) | (I+A)/2 | 3.95 |

| Chemical Hardness (η) | (I-A)/2 | 1.85 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.22 |

Note: These values are illustrative and represent typical ranges for transition metal complexes as determined by DFT calculations. nih.gov

Prediction of Molecular Geometries and Electronic Structures

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides detailed information on static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and the influence of the solvent environment. mdpi.comumons.ac.be

For a flexible molecule like this compound, which contains a benzylprolyl group, multiple conformations may be accessible. researchgate.net MD simulations can sample these different conformations, providing a picture of the conformational landscape of the complex in solution. ncl.res.in This is particularly important for understanding the stereoselectivity observed in reactions catalyzed by this complex, as different conformers may lead to different product stereoisomers.

Solvent effects are critical in chemical reactions. MD simulations explicitly model solvent molecules (e.g., water, organic solvents), allowing for the investigation of how the solvent structure around the complex influences its conformation and reactivity. researchgate.netnih.gov The simulations can reveal specific hydrogen bonding interactions between the complex and the solvent, which can stabilize certain conformations or transition states.

Advanced Quantum Chemical Methods for Transition State Characterization

Identifying the transition state (TS) structure is key to understanding the mechanism and kinetics of a chemical reaction. While DFT is often used for TS searches, more advanced and computationally expensive quantum chemical methods can provide more accurate energetics. chemrxiv.orgrsc.org

Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory (e.g., CCSD(T)), and multireference methods like CASSCF and CASPT2 are considered high-level approaches for calculating the energies of transition states. chemrxiv.orgrsc.orgrsc.org For transition metal complexes, where electron correlation effects can be significant, these methods can offer a more reliable prediction of reaction barriers compared to standard DFT functionals. chemrxiv.orgrsc.org In the context of this compound catalyzed reactions, these methods would be applied to model the transition state of the key bond-forming step, providing accurate activation energies that determine the reaction rate and selectivity.

Cheminformatics and Machine Learning Approaches for Catalyst Design and Optimization

Cheminformatics and machine learning (ML) are rapidly emerging as powerful tools in catalyst discovery and optimization. anl.govrsc.org These data-driven approaches can accelerate the design of new catalysts with improved performance by learning from existing experimental and computational data. researchgate.netmdpi.com

For a system like this compound, a cheminformatics workflow could be established where the structure of the ligand (e.g., the BPB moiety) is systematically modified in silico. researchgate.net For each virtual analogue, a set of molecular descriptors (physicochemical, topological, or quantum-chemically derived) would be calculated.

An ML model (e.g., regression or classification) can then be trained on a dataset of known catalysts and their experimentally determined activities or selectivities. mdpi.comresearchgate.net This trained model can predict the performance of the new virtual analogues, allowing for high-throughput screening of a large chemical space of potential catalysts without the need to synthesize and test each one. anl.gov This approach can guide synthetic efforts toward the most promising candidates for improved catalysts based on the this compound scaffold.

Advanced Spectroscopic Characterization Techniques Applied to Nickel Ii S Bpb Glycinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Ni-(S)-BPB-Gly in solution. As Ni(II) complexes with this ligand are diamagnetic, they are amenable to detailed NMR analysis. iupac.org Researchers have utilized ¹H, ¹³C, and ¹⁵N NMR, including two-dimensional techniques, to fully characterize the complex and its derivatives. acs.orgresearchgate.netbeilstein-journals.org

The assignment of NMR signals provides a detailed picture of the molecular framework. researchgate.net For instance, in a related derivative, the ¹H NMR spectrum showed distinct signals for the aromatic and aliphatic protons, allowing for a complete structural assignment. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, have been instrumental in assigning the complex proton and carbon signals, providing unambiguous evidence for the connectivity of the atoms within the molecule. acs.orgbeilstein-journals.org These studies confirm the formation of the Schiff base and the coordination of the glycine (B1666218) moiety to the nickel center.

Table 1: Representative ¹H NMR Data for a this compound Analogue

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.27 | d | 8.7 | 1H | Aromatic |

| 8.00 | d | 7.5 | 2H | Aromatic |

| 7.75–7.60 | m | 4H | Aromatic | |

| 7.55 | d | 15.7 | 1H | Aromatic |

| 7.42–7.34 | m | 2H | Aromatic | |

| 7.32 | dd | 14.6, 6.9 | 3H | Aromatic |

| 7.22–7.09 | m | 4H | Aromatic | |

| 6.70 | d | 3.7 | 2H | Aromatic |

| 5.14 | d | 11.9 | 1H | CH |

| 4.56 | d | 3.8 | 1H | CH |

| 4.15 | d | 12.7 | 1H | CH₂ |

| 3.43 | d | 12.6 | 1H | CH₂ |

| 3.25 | ddd | 16.2, 10.7, 5.6 | 2H | CH₂ |

| 3.02 | dd | 9.8, 5.5 | 1H | CH |

| 2.25 | dd | 18.6, 10.0 | 1H | CH₂ |

| 2.10–1.98 | m | 3H | CH₂, CH | |

| 1.70–1.63 | m | 1H | CH₂ | |

| Data adapted from a study on a related Ni(II) complex. mdpi.com |

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

While NMR provides information about the solution-state structure, X-ray diffraction (XRD) offers a definitive view of the complex in the solid state. XRD analysis of single crystals of this compound and its derivatives has confirmed the square-planar coordination geometry around the Ni(II) ion. iupac.orgresearchgate.net The nickel atom is coordinated by three nitrogen atoms and one oxygen atom from the tetradentate Schiff base ligand. researchgate.net

These studies have been crucial in understanding the source of the high stereoselectivity observed in reactions involving this complex. The crystal structure reveals a rigid conformation where one face of the glycine α-carbon is effectively shielded by the bulky benzophenone (B1666685) and benzyl (B1604629) groups of the BPB ligand. iupac.orgresearchgate.net This steric hindrance directs incoming electrophiles to the opposite face, resulting in a high degree of asymmetric induction.

XRD has also been used to characterize reaction intermediates and products, providing concrete evidence for the stereochemical outcome of alkylation and other modification reactions. researchgate.netcas.cz For example, the crystal structure of an alkylated derivative confirmed the configuration at the newly formed stereocenter. researchgate.net

Table 2: Selected Bond Lengths from XRD Analysis of a this compound Analogue

| Bond | Bond Length (Å) |

| Ni—N1 | 1.937 (3) |

| Ni—N2 | 1.850 (3) |

| Ni—N3 | 1.850 (3) |

| Ni—O1 | 1.859 (2) |

| Data from a study on a related Ni(II) complex with an anthracene-modified ligand. researchgate.net |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are exquisitely sensitive to the chiral nature of molecules. wikipedia.orgmgcub.ac.in These methods have been applied to this compound and its derivatives to probe their chiroptical properties and to determine the absolute configuration of reaction products. acs.orgcas.cz

The CD spectrum of this compound exhibits characteristic Cotton effects, which are a direct consequence of the chiral environment around the nickel chromophore. cas.cz Upon alkylation of the glycine moiety, significant changes in the CD spectrum are observed. cas.cz This difference between the CD spectra of the starting complex and the alkylated products can be used to routinely determine the configuration of the newly introduced stereocenter. cas.cz The bulky substituents introduced during the reaction distort the chromophore, leading to distinct changes in the CD signal. cas.cz

ORD studies, which measure the change in optical rotation with wavelength, provide complementary information about the chiroptical properties of the complex. wikipedia.orgrsc.org The ORD curves of these complexes have been used to assign the absolute configuration of the products of asymmetric synthesis. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Nickel(II) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wikipedia.org While the square-planar Ni(II) complex of BPB-Gly is diamagnetic (S=0) and therefore EPR-silent, EPR spectroscopy becomes relevant when studying paramagnetic states of nickel, such as Ni(I) or Ni(III), which can be generated electrochemically or as intermediates in certain reactions. iupac.orgmdpi.com

Although direct EPR studies on this compound are not applicable due to its diamagnetism, the principles of EPR are crucial for understanding the electronic structure of related paramagnetic nickel complexes. iupac.orgrsc.org For instance, EPR can provide valuable information about the g-factor and hyperfine coupling constants in paramagnetic Ni(II) complexes, which can be correlated with their geometric and electronic structures. mdpi.comrsc.org The technique is particularly sensitive to the coordination environment of the nickel ion. mdpi.com While no specific EPR data for this compound itself is available, the technique remains a potentially powerful tool for studying redox processes involving this complex.

High-Resolution Mass Spectrometry for Complex Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its reaction products. mdpi.comacs.org It provides a highly accurate determination of the molecular weight, allowing for the confirmation of the elemental composition of the complex. nih.gov

Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) have been successfully employed. acs.orgnih.gov HRMS is used to confirm the formation of the desired complex after synthesis and to identify the products of subsequent reactions, such as alkylations or aldol (B89426) additions. beilstein-journals.org For example, in the synthesis of a derivative, HRMS was used to confirm the mass of the final product with high precision. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for a Ni-(S)-BPB-Gla Complex

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 748.251 | 748.257 |

| Data for the Ni(II) complex of the Schiff base of (S)-BPB and γ-carboxyglutamic acid (BPB-Ni-Gla). nih.gov |

Ligand Design Strategies and Modifications for Enhanced Nickel Ii S Bpb Glycinate Performance

Rational Design of Substituted BPB-Glycinate Ligands

The rational design of substituted BPB-glycinate ligands focuses on introducing specific chemical functionalities to the core structure to favorably influence the catalyst's properties. Researchers have explored modifications on the N-benzyl group of the proline moiety, a strategic position for inducing electronic and steric changes without drastically altering the complex's fundamental coordination geometry.

New modified chiral auxiliaries such as (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide (2-CBPB) and (S)-N-(2-benzoylphenyl)-1-(3,4-dimethylbenzyl)pyrrolidine-2-carboxamide (3,4-DMBPB) have been synthesized. researchgate.net The nickel(II) complexes of the Schiff's bases of these ligands with glycine (B1666218) and alanine (B10760859) have been tested in asymmetric C-alkylation and aldol (B89426) condensation reactions. researchgate.net These studies have demonstrated that such modifications can lead to highly efficient catalysts, achieving enantiomeric excesses (ee's) of up to 98%, even in the challenging synthesis of α-methyl-α-amino acids. researchgate.net

Another area of rational design involves the introduction of fluorine atoms into the BPB ligand. Fluorinated analogs of the (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) ligand have been synthesized and their subsequent Ni(II) Schiff base complexes have been prepared. researchgate.net This approach allows for the investigation of the structural effects of fluorine substitution on the complex. researchgate.net

The synthesis of these modified ligands often follows a multi-step sequence. For instance, the preparation of a trichlorinated ligand, (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has been reported on a large scale, highlighting the practical accessibility of these modified systems for broader applications. nih.gov This particular ligand has demonstrated excellent stereo-controlling ability and is easily recyclable. nih.gov

The following table summarizes some examples of rationally designed substituted BPB-glycinate ligands and their reported applications:

| Ligand Modification | Abbreviation | Application | Reference |

| (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide | 2-CBPB | Asymmetric C-alkylation and aldol reactions | researchgate.net |

| (S)-N-(2-benzoylphenyl)-1-(3,4-dimethylbenzyl)pyrrolidine-2-carboxamide | 3,4-DMBPB | Asymmetric C-alkylation and aldol reactions | researchgate.net |

| Fluorinated (S)-2-[N-(N′-benzylprolyl)amino]benzophenone | - | Structural analysis of Ni(II) complexes | researchgate.net |

| (R/S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide | - | Chemical dynamic kinetic resolutions of α- and β-amino acids | nih.gov |

Steric and Electronic Tuning of the Ligand Framework for Improved Reactivity and Selectivity

The modification of the BPB-glycinate ligand framework allows for the fine-tuning of its steric and electronic properties, which in turn dictates the reactivity and selectivity of the corresponding nickel(II) complex. The introduction of substituents with varying electron-donating or electron-withdrawing capabilities, as well as those with different steric bulk, can significantly impact the catalyst's performance.

Studies on related metal-based catalysts have shown a clear correlation between the electronic properties of the ligand and catalytic activity. For instance, in Cp*Ir-(pyridinylmethyl)sulfonamide-based transfer hydrogenation catalysts, derivatives bearing electron-donating substituents on the pyridine (B92270) ring generally exhibit higher reaction rates for imine reduction compared to those with electron-withdrawing groups. nih.govnih.gov This trend is attributed to the influence of the ligand's electronic nature on the rate-determining step of the catalytic cycle. nih.govnih.gov Similarly, the electronic modification of the BPB ligand in Ni-(S)-BPB-Glycinate can be expected to modulate the nucleophilicity of the glycine enolate intermediate, thereby affecting its reactivity in addition reactions.

The introduction of fluorine atoms into the ligand framework offers a unique way to tune the electronic properties and can also lead to novel non-covalent interactions. Research on fluorinated Ni(II)-BPB complexes has revealed the possibility of a fluorine-nickel interaction, which, based on DFT calculations, appears to provide additional stabilization to the complex. researchgate.net This stabilization can influence the conformational rigidity of the catalyst and, consequently, the stereochemical outcome of the reaction.

The following table presents data on the effect of ligand substitution on the diastereoselectivity of the alkylation of the nickel(II) complex of the Schiff base of glycine.

| Ligand | Alkylating Agent | Diastereomeric Excess (d.e.) | Reference |

| (S)-o-[(N-benzylprolyl)amino] benzaldehyde | Benzyl (B1604629) bromide | Low | researchgate.net |

| (S)-o-[(N-benzylprolyl)amino] benzaldehyde | Allyl bromide | Low | researchgate.net |

| (S)-O-[(N-benzylpropyl)amino]benzophenone | Not specified | 80% | researchgate.net |

| (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide | Not specified | up to 98% (for final amino acid) | researchgate.net |

| (S)-N-(2-benzoylphenyl)-1-(3,4-dimethylbenzyl)pyrrolidine-2-carboxamide | Not specified | up to 98% (for final amino acid) | researchgate.net |

Development of Immobilized Ni-(S)-BPB-Gly Catalysts for Heterogeneous Applications

While homogeneous this compound catalysts exhibit excellent performance, their separation from the reaction mixture and recycling can be challenging. To address this, researchers have focused on the development of immobilized catalysts for heterogeneous applications. This approach involves anchoring the chiral nickel complex onto a solid support, which facilitates catalyst recovery and reuse, making the process more economically and environmentally viable.

Various materials have been explored as supports for the immobilization of Schiff base complexes, including zeolites, clays, and polymers. researchgate.netresearchgate.netresearchgate.net The "ship in a bottle" or "flexible ligand" method has been employed to synthesize chiral Ni(II)-Schiff base complexes within the nanocavities of zeolite-Y. researchgate.netscribd.com These encapsulated catalysts have been successfully used in asymmetric reactions, such as the Henry reaction, demonstrating high catalytic transformation of aldehydes with nitromethane (B149229) to the corresponding nitro-aldol product with good yields and enantioselectivities. researchgate.net The confinement of the complex within the zeolite pores can also lead to enhanced product selectivity. researchgate.net

Clay-based materials like montmorillonite (B579905) and bentonite (B74815) have also been utilized for the heterogenization of homogeneous catalysts. researchgate.net The immobilization can be achieved through physical entrapment of the complex within the clay structure. researchgate.net These supported catalysts have shown excellent catalytic activity in oxidation reactions, such as the epoxidation of olefins. researchgate.net

Another strategy involves the covalent attachment of the catalyst to a polymer support. This can be achieved by functionalizing the ligand with a polymerizable group or a group that can be grafted onto a pre-formed polymer. The use of polymer-supported Schiff base complexes has been shown to result in higher activity compared to their unsupported counterparts in certain reactions. amazonaws.com

The following table highlights different approaches to the immobilization of nickel Schiff base catalysts.

| Support Material | Immobilization Method | Application | Key Findings | Reference |

| Zeolite-Y | "Ship in a bottle" / Flexible ligand | Asymmetric Henry Reaction | High catalytic transformation (92% yield), enhanced enantioselectivity (83% ee) | researchgate.net |

| Clay (Montmorillonite) | Physical entrapment | Epoxidation of olefins | Excellent catalytic activity | researchgate.net |

| Polymer | Covalent attachment | Epoxidation of alkenes | Higher activity than unsupported analogues | amazonaws.com |

| Zirconium phosphate (B84403) glycine diphosphonate nanosheets | Immobilization of Pd NPs | Suzuki-Miyaura and Mizoroki-Heck reactions | Applicable to flow systems | mdpi.com |

| Carbon Nanotubes (CNT) | Immobilization of Ni@Pd core-shell NPs | Carbonylative Suzuki-Miyaura cross-coupling | Enhanced accessibility of catalytic sites | mdpi.com |

Exploration of Supramolecular Assembly and Cooperative Catalysis with this compound Analogues

The principles of supramolecular chemistry and cooperative catalysis offer exciting avenues for enhancing the performance of this compound analogues. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. This can be harnessed to create more complex and efficient catalytic systems.

The concept of cooperative catalysis, where two or more catalysts work in concert to achieve a single transformation, has been successfully applied in various nickel-catalyzed reactions. acs.orgresearchgate.net For example, the combination of a chiral amine and a nickel complex has been shown to enable the asymmetric allylic alkylation of α-branched aldehydes. acs.org In this system, the amine and the nickel complex cooperatively activate the reactants, leading to high stereoselectivity. acs.org Similarly, cooperative nickel/copper catalytic systems have been developed for the arylboration of alkenes. researchgate.net These examples suggest that pairing this compound or its analogues with a co-catalyst could unlock new reactivity and enhance selectivity.

The self-assembly of bidentate ligands through non-covalent interactions, such as hydrogen bonding, to form a coordination complex with a metal center is a powerful strategy in supramolecular catalysis. wiley-vch.de This approach allows for the modular construction of catalysts, where the properties can be easily tuned by modifying the self-assembling components. While direct examples of supramolecular assembly with this compound analogues are not extensively reported, the principles are applicable. One could envision designing modified BPB-glycinate ligands that can self-assemble into dimeric or oligomeric nickel complexes. Such assemblies could exhibit cooperative effects, where the multiple metal centers work together to bind and activate the substrate, potentially leading to enhanced catalytic activity and selectivity.

Furthermore, the immobilization of supramolecular catalysts on solid supports can lead to robust heterogeneous systems. escholarship.org For instance, chiral supramolecular clusters have been immobilized on cationic polymers, resulting in heterogeneous catalysts with improved turnover frequency (TOF) and turnover number (TON) compared to their soluble counterparts. escholarship.org This strategy could be adapted for this compound analogues, paving the way for highly active and recyclable catalysts for a range of asymmetric transformations.

Future Research Directions and Emerging Applications of Nickel Ii S Bpb Glycinate Complexes

Exploration in Novel Asymmetric Transformations and Synthetic Methodologies

The foundational success of Ni-(S)-BPB-GLy in synthesizing α-amino acids provides a strong basis for exploring its utility in a broader range of asymmetric transformations. discoverylab.eusmolecule.com Future research is geared towards expanding the repertoire of reactions catalyzed by this complex and developing new synthetic methodologies that leverage its unique stereochemical control.

One promising area is the diastereoselective Michael addition reaction. For instance, the electrochemical deprotonation of a Ni(II) glycinate (B8599266) complex with (S)-BPB as a chiral auxiliary has been shown to create a potent C-nucleophile. beilstein-journals.org This nucleophile can then participate in Michael additions, offering a pathway to functionalized amino acids. beilstein-journals.org Further investigation into the scope of Michael acceptors and reaction conditions could significantly broaden the synthetic utility of this methodology.

Another area of active development is the use of this compound in multicomponent reactions. Researchers have demonstrated the feasibility of three-component reactions involving the chiral nickel(II) glycinate, aromatic aldehydes, and α-carbanions to produce novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com These reactions often proceed with high diastereoselectivity, and the resulting products can be readily isolated. mdpi.com Future work will likely focus on expanding the variety of components that can be incorporated into these reactions, leading to even more diverse and complex amino acid derivatives.

The Glaser heterocoupling reaction represents another frontier for this compound. acs.orgacs.org By using the nickel complex of a propargylglycine (B1618536) Schiff base, researchers have been able to synthesize enantiomerically enriched unnatural α-amino acids containing asymmetric diyne moieties. acs.orgacs.org Optimization of reaction parameters such as solvent, temperature, and catalyst loading has been a key focus to improve the efficiency and selectivity of these transformations. acs.orgacs.org